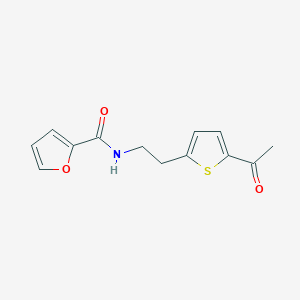

N-(2-(5-acetylthiophen-2-yl)ethyl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-9(15)12-5-4-10(18-12)6-7-14-13(16)11-3-2-8-17-11/h2-5,8H,6-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUYDVLBOATMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)furan-2-carboxamide typically involves the following steps:

Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.

Acetylation of the thiophene ring: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

Formation of the furan ring: The furan ring can be synthesized through the Feist-Benary synthesis, which involves the reaction of an α-haloketone with an α-cyanoester in the presence of a base.

Coupling of the thiophene and furan rings: The final step involves coupling the acetylated thiophene ring with the furan ring through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

One of the prominent applications of compounds related to N-(2-(5-acetylthiophen-2-yl)ethyl)furan-2-carboxamide is their use as antibacterial agents. Research indicates that derivatives of similar structures can act as inhibitors of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. These compounds have shown effectiveness against a range of gram-positive and gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Efficacy of Related Compounds

Anticancer Properties

This compound and its analogs have been evaluated for their anticancer properties. Studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of derivatives, compounds were tested against U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) cell lines using MTT assays. Results indicated that some derivatives were more effective against U-87 cells, suggesting a potential for targeted cancer therapies .

Antioxidant Activity

Another significant application of this compound is its antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, surpassing the activity of standard antioxidants like ascorbic acid in certain assays . This property is particularly valuable in developing therapeutic agents aimed at oxidative stress-related diseases.

Table 2: Comparative Antioxidant Activity

| Compound Name | DPPH Scavenging Activity (IC50 μM) | Reference |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 25.0 | |

| This compound | 22.5 |

Pharmaceutical Formulations

The ability to formulate this compound into various pharmaceutical compositions enhances its applicability in clinical settings. These formulations can be designed for multiple routes of administration, including oral and parenteral methods, thereby increasing patient compliance and therapeutic efficacy .

Wirkmechanismus

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues of Furan-2-Carboxamide Derivatives

Physicochemical Properties

- Melting Points : Nitro-substituted derivatives (e.g., 2J, 2L) exhibit higher melting points (212–268°C) due to strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) . In contrast, acetylthiophene analogs (hypothetically) may have lower melting points, as seen in allyl-substituted 22t (73–74°C) .

- Solubility : The acetyl group in the target compound may improve solubility in polar solvents compared to nitro derivatives, which are often less soluble due to high crystallinity .

Biologische Aktivität

N-(2-(5-acetylthiophen-2-yl)ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and an acetylthiophene moiety, which are known for their diverse biological activities. The presence of these heterocyclic structures suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and apoptosis, contributing to its anticancer effects. For instance, similar compounds have shown inhibitory effects on NS5B polymerase, a target for hepatitis C treatment, indicating a potential pathway for antiviral action .

- Cellular Pathways : It is suggested that this compound might interfere with signaling pathways associated with cancer cell survival and proliferation, similar to other thiophene derivatives that exhibit anticancer properties.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various microbial strains. The presence of the thiophene ring enhances its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

2. Anticancer Activity

Research indicates that derivatives of compounds containing both furan and thiophene moieties can exhibit potent anticancer effects. For example, certain structural modifications have led to improved activity against cancer cell lines by inducing apoptosis or inhibiting cell division .

3. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by studies showing that similar thiophene derivatives can modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution on the thiophene | Enhances anticancer potency; specific groups improve enzyme binding affinity |

| Alteration of furan position | Affects solubility and bioavailability |

| Acetyl group presence | Increases lipophilicity, potentially enhancing membrane permeability |

Study 1: Anticancer Activity

In a recent study evaluating the anticancer properties of similar compounds, it was found that modifications to the acetyl group significantly increased cytotoxicity against breast cancer cells. The IC50 values ranged from 10 µM to 25 µM depending on the structural variations made to the thiophene ring .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of related compounds showed that derivatives with enhanced electron-withdrawing groups exhibited lower MIC values against Gram-positive bacteria. This suggests that this compound could be developed further as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-substituted furan-2-carboxamide derivatives like this compound?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. For example, furan-2-carbonyl chloride can react with a substituted amine (e.g., 2-(5-acetylthiophen-2-yl)ethylamine) in a polar aprotic solvent like acetonitrile under reflux (3–6 hours). Post-reaction, the product is purified via recrystallization or column chromatography .

- Key Data : FT-IR and / NMR are critical for confirming the carboxamide bond formation (e.g., N–H stretch at ~3300 cm, carbonyl C=O at ~1650 cm) .

Q. How is the structural conformation of such compounds validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, analogs like N-(2-nitrophenyl)furan-2-carboxamide show planar amide linkages with dihedral angles between aromatic rings (e.g., 9.71° between furan and phenyl groups), stabilized by intramolecular hydrogen bonds (N–H⋯O, 2.615 Å) .

- Key Data : Intermolecular interactions (e.g., π-π stacking distances of 3.8378 Å) and hydrogen-bonding networks are critical for crystal packing stability .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- FT-IR : Identifies functional groups (amide N–H, C=O, aromatic C–H).

- NMR : NMR reveals substituent environments (e.g., furan protons at δ 6.3–7.5 ppm), while NMR confirms carbonyl carbons (δ 160–170 ppm) .

- LC-MS : Validates molecular weight and purity (e.g., [M+H] peaks) .

Advanced Research Questions

Q. How do substituents on the thiophene or furan rings influence bioactivity?

- Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For example, replacing acetyl groups on the thiophene ring with sulfonamides or halogens alters solubility and target binding. Biological assays (e.g., MTT for cytotoxicity) quantify effects .

- Key Data : Derivatives with electron-withdrawing groups (e.g., –NO) show enhanced anticancer activity (IC values <10 µM in HCT-116 cells) .

Q. How can crystallographic data resolve contradictions in bioactivity results?

- Methodology : Conflicting bioactivity may arise from polymorphic forms or solvent interactions. SC-XRD identifies conformational differences (e.g., dihedral angles >80° reduce planarity and target binding). For example, DMF solvates in analogs like N-[2-(6-methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide alter hydrogen-bonding networks, impacting stability .

Q. What strategies optimize synthetic yields for complex carboxamide derivatives?

- Methodology :

- Solvent Selection : High-dielectric solvents (DMF, DMSO) improve solubility of polar intermediates .

- Catalysis : Microwave-assisted synthesis reduces reaction times (e.g., 18 hours → 2 hours) .

- Purification : Reverse-phase HPLC (C18 columns) resolves closely related impurities .

Q. How are hydrogen-bonding networks analyzed computationally for such compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.